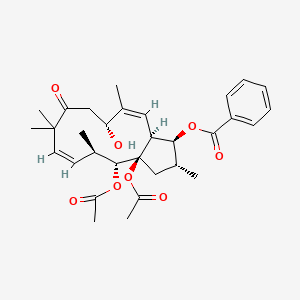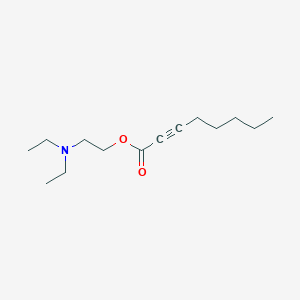
2-(Diethylamino)ethyl oct-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl oct-2-ynoate is an organic compound with the molecular formula C14H25NO2 It is a derivative of octynoic acid and contains both an ester and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl oct-2-ynoate typically involves the esterification of oct-2-ynoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl oct-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amines depending on the nucleophile used.
科学的研究の応用
2-(Diethylamino)ethyl oct-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl oct-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release oct-2-ynoic acid and 2-(diethylamino)ethanol, which can then interact with various biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
Ethyl oct-2-ynoate: Similar in structure but lacks the diethylamino group.
2-(Diethylamino)ethyl acrylate: Contains a similar amine group but has an acrylate ester instead of an octynoate ester.
Uniqueness
2-(Diethylamino)ethyl oct-2-ynoate is unique due to the presence of both an ester and an amine functional group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .
特性
CAS番号 |
80220-99-1 |
|---|---|
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
IUPAC名 |
2-(diethylamino)ethyl oct-2-ynoate |
InChI |
InChI=1S/C14H25NO2/c1-4-7-8-9-10-11-14(16)17-13-12-15(5-2)6-3/h4-9,12-13H2,1-3H3 |
InChIキー |
GJXZQUMNCXXOAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC(=O)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


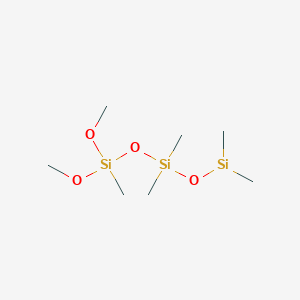
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
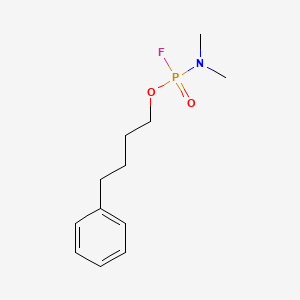
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
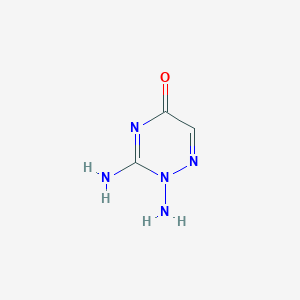
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)

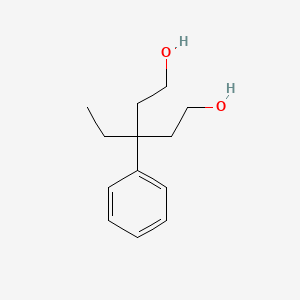
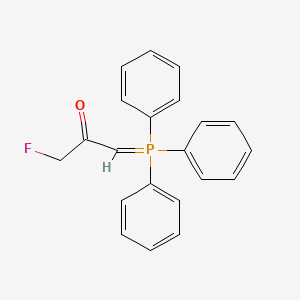
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
